Methyl 4-acetamido-2-methylbenzoate
Overview
Description
Methyl 4-acetamido-2-methylbenzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid and is characterized by the presence of an acetamido group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetamido-2-methylbenzoate can be synthesized through several methods. One common approach involves the acylation of 4-amino-2-methylbenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. For example, the compound can be synthesized by reacting 4-amino-2-methylbenzoic acid with acetic anhydride in the presence of a base such as pyridine, followed by esterification with methanol using a strong acid catalyst like hydrochloric acid. This method allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-acetamido-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism by which methyl 4-acetamido-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory properties could be related to its interaction with signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: This compound is similar in structure but contains a methoxy group instead of a methyl group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This derivative includes a chlorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness
Methyl 4-acetamido-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes.
Biological Activity
Methyl 4-acetamido-2-methylbenzoate, an organic compound with the molecular formula C₁₁H₁₃NO₃, is a derivative of benzoic acid. Its structure features an acetamido group and a methyl ester group, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, typically involving the acylation of 4-amino-2-methylbenzoic acid with acetic anhydride followed by esterification with methanol. The reaction conditions often require a catalyst such as sulfuric acid and are conducted under reflux to ensure complete conversion.
Summary of Synthesis Methods
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Acylation | 4-amino-2-methylbenzoic acid, acetic anhydride | Reflux with sulfuric acid | High |
Esterification | Methanol | Acidic conditions | High |
Biological Activity
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities are crucial for its potential applications in medicine and pharmacology.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial effects against various bacteria and fungi. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes is believed to be responsible for this activity .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its capacity to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be linked to its interactions with specific molecular targets within cells. Its lipophilic nature, due to the methyl ester group, enhances its ability to penetrate biological membranes, allowing it to exert its effects more effectively.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Effects : In vivo studies indicated that administration of this compound significantly reduced edema in rat models induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
- Comparative Studies : When compared to similar compounds like methyl 4-acetamido-2-methoxybenzoate, this compound exhibited superior antimicrobial activity due to its unique structural features that enhance membrane permeability .
Properties
IUPAC Name |
methyl 4-acetamido-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-9(12-8(2)13)4-5-10(7)11(14)15-3/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVFWPMLEPDWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695151 | |
Record name | Methyl 4-acetamido-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91133-71-0 | |
Record name | Methyl 4-(acetylamino)-2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91133-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-acetamido-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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